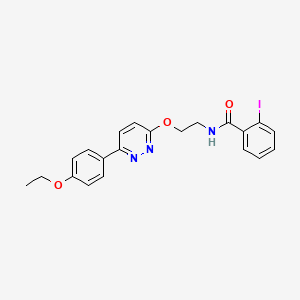

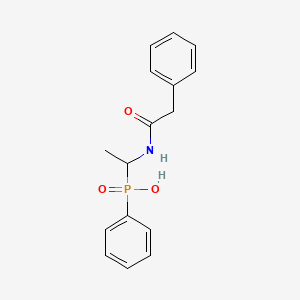

![molecular formula C26H25F3N4O2 B2487498 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide CAS No. 1326892-01-6](/img/structure/B2487498.png)

3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research on pyrazole derivatives, including compounds similar to the one of interest, has been extensive due to their varied biological activities and applications in medicinal chemistry. Pyrazoles are heterocyclic aromatic compounds that serve as core structures for developing new therapeutic agents with anti-inflammatory, analgesic, antipyretic, and various other activities (Menozzi et al., 1993).

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. For example, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides can be achieved through the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines, showcasing the versatility and reactivity of the pyrazole moiety (Menozzi et al., 1993).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents affecting their properties and activity. X-ray crystallography studies, such as those conducted on 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide hydrate, help elucidate the precise molecular geometry, intermolecular interactions, and the overall stability of these compounds (Hao et al., 2010).

Applications De Recherche Scientifique

Biological Activity and Synthesis

Pyrazole derivatives have been synthesized and characterized for their potential biological activities. For instance, the study by Asegbeloyin et al. (2014) detailed the synthesis and characterization of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing their in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of pyrazole derivatives provide insights into their potential applications. For example, Zolfigol et al. (2006) demonstrated the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as a novel reagent for the oxidation of pyrazolines to pyrazoles under mild conditions, highlighting a method for modifying pyrazole structures for various applications (Zolfigol et al., 2006).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of pyrazole derivatives have been explored, indicating their potential in medical and pharmaceutical research. Bhat et al. (2016) synthesized a new series of pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new therapeutic agents (Bhat et al., 2016).

Propriétés

IUPAC Name |

3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F3N4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-18-3-9-21(10-4-18)26(27,28)29/h3-10,13-14,17,22-23,31H,11-12,15-16H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWMKQGAGSJOTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

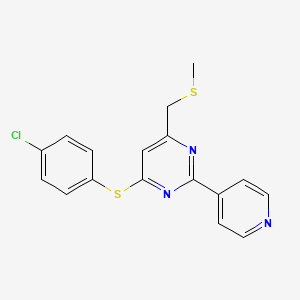

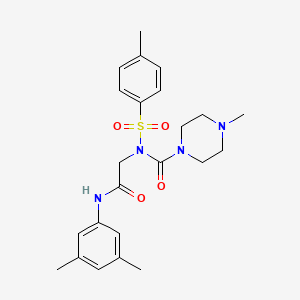

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)

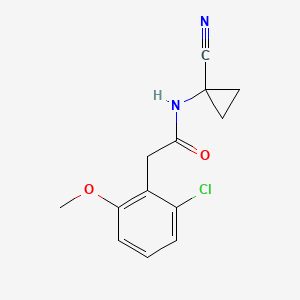

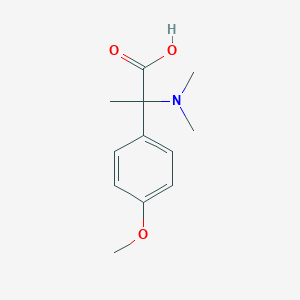

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)

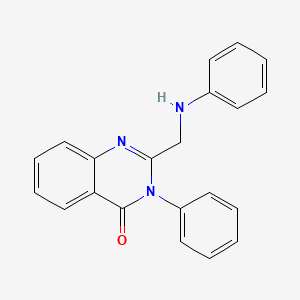

![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)

![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)

![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

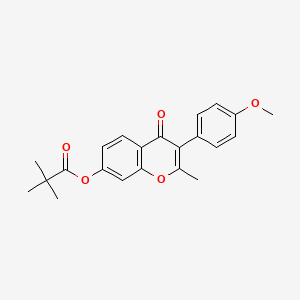

![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)